molecular formula C28H24N2O2 B576110 4,4'-bis((E)-4-methoxystyryl)-2,2'-bipyridine CAS No. 166827-53-8

4,4'-bis((E)-4-methoxystyryl)-2,2'-bipyridine

Cat. No.: B576110
CAS No.: 166827-53-8
M. Wt: 420.5 g/mol
InChI Key: QLYURKQGQHATLH-UHFFFAOYSA-N
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Description

(E,E)-4,4’-Bis[2-(4-methoxyphenyl)ethenyl]-2,2’-bipyridine is a complex organic compound characterized by its unique structure, which includes two bipyridine units connected by ethylene bridges substituted with methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E,E)-4,4’-Bis[2-(4-methoxyphenyl)ethenyl]-2,2’-bipyridine typically involves a multi-step process. One common method includes the following steps:

    Preparation of 4-methoxybenzaldehyde: This can be synthesized from anisole through formylation reactions.

    Synthesis of 4-methoxycinnamaldehyde: This involves the condensation of 4-methoxybenzaldehyde with acetic anhydride in the presence of a base.

    Formation of the bipyridine core: The bipyridine core can be synthesized through a coupling reaction of 2-bromopyridine with a suitable organometallic reagent.

    Final coupling reaction: The final step involves the coupling of 4-methoxycinnamaldehyde with the bipyridine core under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E,E)-4,4’-Bis[2-(4-methoxyphenyl)ethenyl]-2,2’-bipyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted bipyridine derivatives.

Scientific Research Applications

(E,E)-4,4’-Bis[2-(4-methoxyphenyl)ethenyl]-2,2’-bipyridine has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Studied for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Mechanism of Action

The mechanism of action of (E,E)-4,4’-Bis[2-(4-methoxyphenyl)ethenyl]-2,2’-bipyridine involves its interaction with specific molecular targets. In coordination chemistry, it acts as a ligand, forming stable complexes with metal ions. In biological systems, it may interact with cellular components, leading to changes in cellular functions. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Difluorobenzophenone: Used in high-performance polymers.

    4-Methoxyphenethylamine: Utilized in organic synthesis and as a precursor for other compounds.

Uniqueness

(E,E)-4,4’-Bis[2-(4-methoxyphenyl)ethenyl]-2,2’-bipyridine is unique due to its dual bipyridine structure and methoxyphenyl substitutions, which confer specific electronic and steric properties. These properties make it particularly useful in forming stable metal complexes and in applications requiring specific electronic characteristics.

Properties

CAS No.

166827-53-8

Molecular Formula

C28H24N2O2

Molecular Weight

420.5 g/mol

IUPAC Name

4-[2-(4-methoxyphenyl)ethenyl]-2-[4-[2-(4-methoxyphenyl)ethenyl]pyridin-2-yl]pyridine

InChI

InChI=1S/C28H24N2O2/c1-31-25-11-7-21(8-12-25)3-5-23-15-17-29-27(19-23)28-20-24(16-18-30-28)6-4-22-9-13-26(32-2)14-10-22/h3-20H,1-2H3

InChI Key

QLYURKQGQHATLH-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C=CC2=CC(=NC=C2)C3=NC=CC(=C3)C=CC4=CC=C(C=C4)OC

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=CC(=NC=C2)C3=NC=CC(=C3)C=CC4=CC=C(C=C4)OC

Origin of Product

United States

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